molecular formula C22H16N2O5 B8538426 5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione] CAS No. 56070-47-4

5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B8538426
CAS No.: 56070-47-4
M. Wt: 388.4 g/mol
InChI Key: BMANOUNVGXNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione] is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Oxybis[2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

56070-47-4

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

5-(1,3-dioxo-2-prop-2-enylisoindol-5-yl)oxy-2-prop-2-enylisoindole-1,3-dione

InChI

InChI=1S/C22H16N2O5/c1-3-9-23-19(25)15-7-5-13(11-17(15)21(23)27)29-14-6-8-16-18(12-14)22(28)24(10-4-2)20(16)26/h3-8,11-12H,1-2,9-10H2

InChI Key

BMANOUNVGXNLNI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N′-Bis(2-Propenyl)-4,4′-Oxydiphthalimide [ODPA-Bis (N-Allyl)] was synthesized in the following manner. A reaction flask was charged with 4,4′-oxydiphthalic dianhydride (21.7 g, 70 mmoles) in glacial acetic acid solvent (120 ml). Allyl amine (7.98 g, 140 mmoles) was added slowly to the flask while the reaction mixture temperature was controlled at 18° to 22° C. with external cooling. After addition was complete, the reaction mixture was heated to reflux (ca. 115° C.) for 90 min and the solution gradually turned to clear from cloudy. After cooling, the product mixture was poured into water (450 to 500 ml), The resulting mixture was then brought to boiling briefly. After cooling, product precipitated out of solution and was collected by filtration, washed several times with water, and finally with methanol. Product was then dried in a vacuum oven (150 mm Hg, room temperature). The white solid product was obtained in 76%.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.98 g
Type
reactant
Reaction Step Two
Name
Quantity
475 (± 25) mL
Type
reactant
Reaction Step Three

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